2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPQZMBXNRWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of benzimidazole derivatives with thiomorpholine and ethanone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations :
- Thiomorpholino vs.
- Synthetic Challenges: Base-mediated deacetylation is a common issue in benzimidazole derivatives with acetyl groups, as seen in the failed synthesis of 1-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)ethanone . Thiomorpholinoethanone derivatives may require milder bases or protective group strategies to retain the acetyl moiety.
Antioxidant Activity
While data for 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone are unavailable, its thiomorpholino group—a sulfur-containing ring—may enhance redox activity compared to simpler thioethers.
Corrosion Inhibition
Methoxy-substituted benzimidazole derivatives (e.g., phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone) demonstrate corrosion inhibition efficiencies up to 92% in acidic environments, attributed to methoxy groups’ electron-donating effects . In contrast, the thiomorpholino group’s sulfur atom could improve adsorption on metal surfaces via lone-pair interactions, though experimental validation is needed.
Physicochemical Properties
- Solubility: Thiomorpholinoethanone derivatives are expected to exhibit higher solubility in polar solvents compared to alkylthio analogs due to the polarizable sulfur atom and the ethanone moiety.
- Thermal Stability: The rigid thiomorpholino ring may enhance thermal stability relative to flexible alkyl chains, as seen in crystallographic studies of butylthio derivatives .
Biological Activity
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its pharmacological potential. The thiomorpholine ring adds to its structural complexity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.
Case Study: Antimicrobial Efficacy
A study evaluated several benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with a benzimidazole core exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) often below 10 µg/mL. Specifically, compounds similar to this compound showed promising activity against MRSA strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 5 |
| 2-(1H-benzimidazol-2-yl)-phenol | E. coli | 8 |
| 3-indolylbenzo[d]imidazole | Candida albicans | < 10 |
Anticancer Activity
The benzimidazole scaffold has been extensively studied for anticancer properties. Compounds containing this structure have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have shown that derivatives of benzimidazole can inhibit the phosphorylation of AKT and p70S6K, crucial proteins in cancer cell survival pathways. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models without affecting body weight, indicating a favorable therapeutic index .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | KATO-III (gastric cancer) | 0.5 |
| 1H-indazol derivatives | MV4-11 (leukemia) | 0.8 |
Enzyme Inhibition
Benzimidazole derivatives have been identified as potent inhibitors of various enzymes critical for bacterial survival and cancer progression.
Research indicates that these compounds can inhibit essential enzymes such as pyruvate kinase and FtsZ protein, which are vital for bacterial cell division and metabolism . The ability to target these enzymes positions benzimidazole derivatives as potential leads for developing new antibacterial agents.
Table 3: Enzyme Inhibition by Benzimidazole Derivatives
| Enzyme Target | Compound Name | IC50 (µM) |
|---|---|---|
| Pyruvate Kinase | This compound | 25 |
| FtsZ Protein | Indolylbenzo[d]imidazole | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
